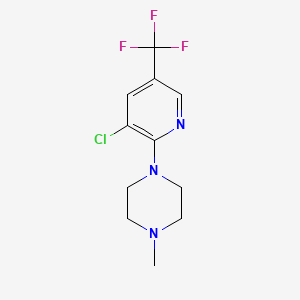
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H13ClF3N3 and its molecular weight is 279.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives' Metabolism and Disposition
Arylpiperazine derivatives, akin to "1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine," undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. These metabolites have been noted for their significant distribution in tissues, including the brain, and are metabolized primarily by CYP2D6-dependent oxidation. This metabolic pathway highlights the importance of arylpiperazine derivatives in pharmacological actions, including the treatment of depression, psychosis, or anxiety, underscoring their clinical relevance and the need for further exploration of their unexplored metabolites (S. Caccia, 2007).
Pyridobenzoxazepine Compounds as Atypical Antipsychotics
JL13, a pyridobenzoxazepine compound, is an example of an arylpiperazine derivative showing potential as an atypical antipsychotic drug. Its behavioral properties indicate a high resemblance to clozapine, suggesting its promise in treating psychiatric disorders without significant motor side effects, thereby highlighting the therapeutic potential of similar compounds (J. Bruhwyler et al., 1997).
Antimicrobial and Anti-inflammatory Applications
The trifluoromethyl group, as part of the pyrazole nucleus, has shown significant anti-inflammatory and antibacterial activity, suggesting the utility of "1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine" in developing new anti-inflammatory and antibacterial agents. This underlines the compound's potential in medicinal chemistry for creating treatments with minimal side effects (Kamalneet Kaur et al., 2015).
Environmental Persistence and Toxicity
Research on organophosphate esters like tris(chloropropyl) phosphate (TCPP) sheds light on the environmental persistence and potential toxicity of related compounds. Understanding the distribution, fate, and toxicological impact of such compounds is crucial for evaluating the environmental safety of chemicals including "1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine" (Jimmy W. Truong et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It is suggested that it might act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the organism’s cellular structure and function .
Biochemical Pathways
Based on its potential mode of action, it could be inferred that it might interfere with the normal functioning of the cytoskeleton, thereby affecting various cellular processes .
Result of Action
Based on its potential mode of action, it can be inferred that it might lead to changes in the cellular structure and function of the organisms it targets .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c1-17-2-4-18(5-3-17)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBFPUIDAUBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
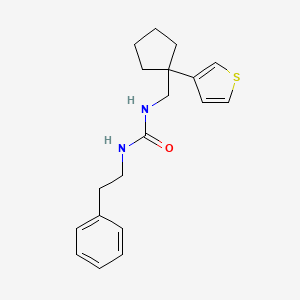
![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
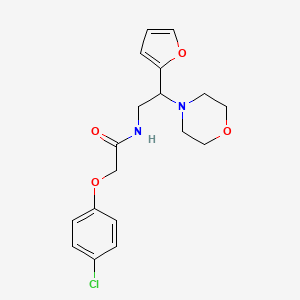
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)
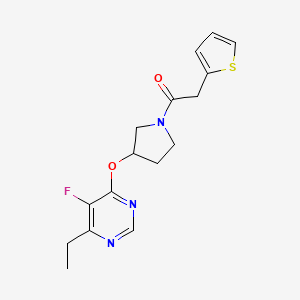
![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)
![5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2487118.png)
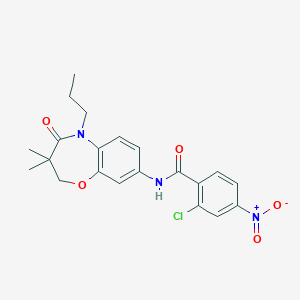
![1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2487121.png)
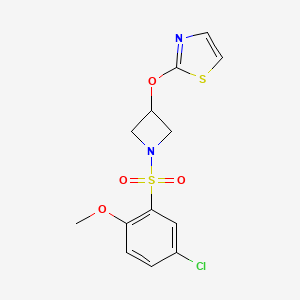

![ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
